molecular formula C18H21N5 B6639347 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B6639347
M. Wt: 307.4 g/mol
InChI Key: PXRQJFURHRDGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound that has gained a lot of attention in scientific research. It is a potent inhibitor of certain enzymes and has shown promising results in various studies.

Scientific Research Applications

The compound has been extensively studied in various scientific fields. It has been found to be a potent inhibitor of certain enzymes, which makes it useful in drug discovery and development. It has also shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of certain enzymes, particularly kinases. It binds to the ATP-binding site of the enzyme, preventing it from carrying out its function. This leads to the inhibition of downstream signaling pathways, which can result in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have a neuroprotective effect, which makes it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine in lab experiments is its potency. It is a highly potent inhibitor of certain enzymes, which makes it useful in drug discovery and development. However, one of the limitations is its specificity. It may not be selective enough for certain enzymes, which can lead to off-target effects.

Future Directions

There are several future directions for the study of 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine. One direction is the development of more specific inhibitors that target specific enzymes. Another direction is the exploration of its potential in the treatment of other diseases, such as autoimmune disorders and metabolic diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a potent inhibitor of certain enzymes that has shown promise in various scientific fields. Its mechanism of action involves the inhibition of downstream signaling pathways, which can result in the suppression of tumor growth and inflammation. While it has advantages in lab experiments, there are also limitations to its specificity. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine involves several steps. The starting materials are 2,3-dimethylphenylamine and 4-bromo-7H-pyrrolo[2,3-d]pyrimidine. The reaction is carried out in the presence of a catalyst and solvent, and the product is obtained after purification.

properties

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-13-4-3-5-16(14(13)2)22-8-10-23(11-9-22)18-15-6-7-19-17(15)20-12-21-18/h3-7,12H,8-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRQJFURHRDGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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